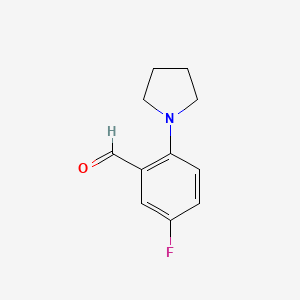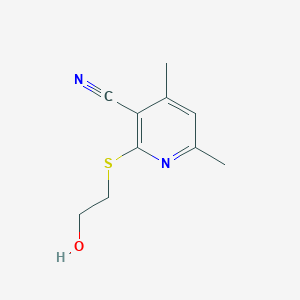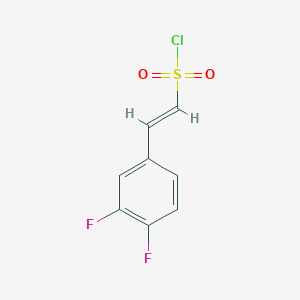
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide
描述
“4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide” is a chemical compound with potential applications in various research fields . It is also known as AF-Picolinamide.
Synthesis Analysis
The synthesis of this compound involves the addition of 4-(4-amino-2-fluorophenoxy)-N-methyl-pyridine carboxamide or 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide and compounds to toluene. The mixture is then refluxed for about 6 hours to precipitate a brown solid. After filtration and drying, the title compounds are obtained .Molecular Structure Analysis
The molecular structure of this compound has been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies have helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using docking techniques. These studies have helped to understand the orientations and preferred active conformities of these inhibitors .科学研究应用
c-Met Kinase Inhibition
This compound has been studied for its potential as a c-Met kinase inhibitor . c-Met is a receptor tyrosine kinase expressed in endothelial and epithelial cells, playing a crucial role in various physiological processes. However, its dysregulation is implicated in cancer, particularly in the metastatic process . The compound’s derivatives have been docked with c-Met kinase to study their inhibitory activity, which is crucial for developing new cancer therapies.
Quantitative Structure–Activity Relationship (QSAR) Modeling
The compound is used in QSAR modeling to predict biological activities, such as inhibitory concentrations (IC50 values), based on molecular features . This application is significant in drug design, allowing researchers to understand the relationship between chemical structure and biological activity without extensive empirical testing.
Comparative Molecular Similarity Analysis (CoMSIA)
CoMSIA is a technique used to analyze the molecular features that contribute to high inhibitory activity. The compound and its derivatives have been included in CoMSIA models to help understand the steric, electrostatic, hydrophobic, and hydrogen bond-donor interactions that are important for activity .
Multiple Linear Regression (MLR) with Topological Vectors
MLR is another statistical method used in QSAR studies. The compound’s derivatives have been analyzed using MLR with topological vectors to create predictive models for biological activity, aiding in the rational design of new compounds .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, such as the compound , are synthesized for their unique physical, chemical, and biological properties. They are used in creating new pharmaceuticals and agricultural products with improved characteristics .
Radiobiology and Imaging Agents
Derivatives of the compound are explored for their potential as imaging agents in radiobiology, particularly those substituted with F-18, which could be used in local radiotherapy of cancer .
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Compounds like 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide are investigated for their potential to improve physical, biological, and environmental properties of agricultural active ingredients .
Novel Quinolone Compounds Synthesis
The compound is used in the synthesis of novel quinolone compounds, which are applied as inhibitors for specific enzymes like S-nitrosoglutathione reductase (GSNOR), an enzyme involved in various biological processes including nitric oxide signaling .
作用机制
未来方向
属性
IUPAC Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)11-7-9(4-5-17-11)19-12-3-2-8(15)6-10(12)14/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBWVYCBILWPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine](/img/structure/B1386242.png)
![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)



![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)


![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)
